The Elusive Chemistry of 3-Ethynylpyridin-2-ol: A Technical Overview of a Sparsely Documented Compound
The Elusive Chemistry of 3-Ethynylpyridin-2-ol: A Technical Overview of a Sparsely Documented Compound
Researchers, scientists, and drug development professionals exploring novel heterocyclic scaffolds may encounter 3-ethynylpyridin-2-ol as a molecule of potential interest. However, a comprehensive review of the scientific literature reveals a significant lack of specific data on its chemical properties, synthesis, and biological activity. This technical guide aims to provide an in-depth overview of what is currently known about related compounds, offering insights into the probable characteristics and potential synthetic routes for 3-ethynylpyridin-2-ol, while clearly highlighting the existing knowledge gaps.
Physicochemical Properties: An Extrapolation from Analogs
The electronic properties of 3-ethynylpyridin-2-ol are shaped by the interplay of the electron-withdrawing pyridine ring and the ethynyl group, along with the electron-donating hydroxyl group. The pyridine ring is an aromatic and relatively stable system.[2] The nitrogen atom imparts a dipole moment and influences the reactivity of the ring. The ethynyl group is a reactive moiety that can participate in various chemical transformations.[2]
Table 1: Comparison of Physicochemical Properties of Related Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Ethynylpyridine | C7H5N | 103.12 | 39-40[1] | 170.5±13.0[1] |
| 3-Ethynylpyridin-2-amine | C7H6N2 | 118.14 | Not Available | Not Available |
| 2-Ethynylpyridine | C7H5N | 103.12 | Not Available | Not Available |
| 3-Ethylpyridin-2-ol | C7H9NO | 123.15 | Not Available | Not Available |
Note: Data for 3-ethynylpyridin-2-ol is not available. The table presents data for structurally similar compounds to provide a comparative context.
Synthesis Strategies: A Roadmap for a Novel Compound
While a specific, optimized synthesis for 3-ethynylpyridin-2-ol has not been described, established synthetic methodologies for related substituted pyridin-2(1H)-ones and ethynylpyridines can provide a logical starting point for its preparation. A plausible synthetic approach could involve the introduction of an ethynyl group onto a pre-existing pyridin-2-ol scaffold or the construction of the pyridine ring with the ethynyl and hydroxyl functionalities already in place.
One potential pathway could start from a halogenated pyridin-2-ol derivative, such as 3-bromo-2-hydroxypyridine. This intermediate could then undergo a Sonogashira coupling reaction with a protected acetylene source, like trimethylsilylacetylene, followed by deprotection to yield the desired 3-ethynylpyridin-2-ol. The Sonogashira cross-coupling is a well-established method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, and has been successfully used in the synthesis of related ethynylpyridine compounds.[3]
Alternatively, one could envision a strategy starting from a suitably substituted precursor that can be cyclized to form the pyridin-2-ol ring.
Experimental Workflow: A Proposed Synthetic Route
Caption: A potential synthetic workflow for 3-ethynylpyridin-2-ol.
Reactivity and Potential Applications
The chemical reactivity of 3-ethynylpyridin-2-ol is expected to be dictated by its three key functional groups: the pyridine ring, the hydroxyl group, and the ethynyl group. The pyridine nitrogen can act as a base or a nucleophile. The hydroxyl group can be deprotonated to form a pyridin-2-olate, and it can undergo esterification or etherification reactions. The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:
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Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the facile construction of more complex molecules.
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Coupling Reactions: As mentioned, it can undergo various cross-coupling reactions, such as Sonogashira, to form C-C bonds.
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Addition Reactions: The triple bond can undergo addition reactions with various reagents.
Given the prevalence of the pyridine scaffold in medicinal chemistry, 3-ethynylpyridin-2-ol could serve as a valuable building block for the synthesis of novel drug candidates.[4][5] The presence of the reactive ethynyl group allows for its straightforward incorporation into larger molecules and for the exploration of structure-activity relationships. Pyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
Biological Activity: An Unexplored Frontier
There is currently no published data on the biological activity or potential signaling pathways affected by 3-ethynylpyridin-2-ol. The biological profile of pyridine derivatives can be highly dependent on the nature and position of their substituents.[4][5] For example, various substituted pyridines have shown activity as enzyme inhibitors and receptor modulators.[5] Any investigation into the biological effects of 3-ethynylpyridin-2-ol would be breaking new ground and would require extensive screening and mechanistic studies.
Conclusion
3-Ethynylpyridin-2-ol represents a molecule with interesting potential, stemming from the combination of the biologically relevant pyridin-2-ol core and the synthetically versatile ethynyl group. However, it remains a largely uncharacterized compound. This guide has aimed to provide a comprehensive overview based on the properties and reactions of analogous structures, offering a starting point for researchers interested in its synthesis and a deeper exploration of its chemical and biological properties. Future research is needed to synthesize this compound, fully characterize its properties, and investigate its potential applications in drug discovery and materials science.
References
- 1. 3-Ethynylpyridine | CAS#:2510-23-8 | Chemsrc [chemsrc.com]
- 2. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
